![molecular formula C20H23Cl2N3O2S B2519036 3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215521-18-8](/img/structure/B2519036.png)
3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
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Overview
Description
Synthesis Analysis
In the first paper, a series of 3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)benzo[b]furan derivatives were synthesized, including compounds with dimethylamino groups and methoxybenzo[b]furan structures . Although the exact synthesis of "3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride" is not described, the methodologies used for the synthesis of these derivatives could provide insights into potential synthetic routes for the compound of interest.
Molecular Structure Analysis
The molecular structure of the compound likely features a benzamide core with a thiazolyl substituent and a methoxy group, as suggested by the related compounds studied in the papers. The presence of a dimethylamino group would suggest potential interactions with biological targets, as seen in the compounds evaluated for their leukotriene B(4) inhibitory activity .
Chemical Reactions Analysis
The papers do not provide specific chemical reactions for the compound "3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride." However, the leukotriene B(4) inhibitory activity of related compounds indicates that the compound may also engage in biological interactions through its thiazolyl and benzamide moieties .
Physical and Chemical Properties Analysis
While the exact physical and chemical properties of the compound are not detailed in the papers, the structural similarities to the compounds described suggest it may possess properties conducive to biological activity, such as solubility and membrane permeability, which are important for drug-like molecules. The presence of a methoxy group and a dimethylamino group could affect the compound's hydrophobicity and overall pharmacokinetic profile .
properties
IUPAC Name |
3-chloro-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S.ClH/c1-23(2)11-6-12-24(19(25)14-7-4-8-15(21)13-14)20-22-18-16(26-3)9-5-10-17(18)27-20;/h4-5,7-10,13H,6,11-12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDPJTBZYBJNFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC(=CC=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride |
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